Antipyrylazo III disodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antipyrylazo III disodium involves the azo coupling reaction of 4-antipyrylmethylamine with 3,6-dihydroxy-2,7-naphthalenedisulfonic acid. The reaction typically occurs under acidic conditions to facilitate the diazotization of the amine group, followed by coupling with the naphthalenedisulfonic acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Antipyrylazo III disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo groups, affecting the compound’s chromophoric properties.
Substitution: The sulfonic acid groups can participate in substitution reactions, modifying the compound’s solubility and binding properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .
Scientific Research Applications
Antipyrylazo III disodium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Antipyrylazo III disodium involves its ability to form complexes with divalent cations such as calcium. The compound undergoes a color change upon binding to these cations, which can be measured spectrophotometrically. This property makes it a valuable tool for monitoring calcium levels in various systems .
Comparison with Similar Compounds
Similar Compounds
Arsenazo III: Another metallochromic indicator used for calcium determination.
Eriochrome® Black T: Used for complexometric titrations of metal ions.
Murexide: Employed in the determination of calcium and other metal ions.
Uniqueness
Antipyrylazo III disodium is unique due to its high specificity for calcium ions and its ability to provide accurate measurements in complex biological and chemical systems. Its distinct chromophoric properties and stability under various conditions make it a preferred choice for many applications .
Biological Activity
Antipyrylazo III disodium (ApIII) is a metallochromic dye primarily utilized as a calcium indicator in various biological and analytical chemistry applications. This compound exhibits significant biological activity, especially in the context of muscle physiology, where it plays a crucial role in measuring calcium dynamics and signaling pathways. This article provides a comprehensive overview of ApIII's biological activity, including its mechanisms, applications, and relevant research findings.
This compound is characterized by its ability to form stable complexes with calcium (Ca²⁺) and magnesium (Mg²⁺) ions. The dye undergoes a color change upon binding to these metal ions, which can be detected through spectrophotometry. This property makes it an effective tool for monitoring calcium transients in biological systems.
- Chemical Formula : C₁₁H₉N₄Na₂O₃S
- Solubility : Highly soluble in aqueous solutions due to its disodium salt form.
The mechanism of action involves the interaction of ApIII with Ca²⁺ ions, leading to a change in the dye's absorbance properties. This change is indicative of the concentration of calcium ions in the surrounding environment, allowing researchers to infer calcium dynamics within muscle fibers and other cells.
Applications in Biological Research
- Calcium Signaling Studies : ApIII is extensively used to study calcium signaling pathways in muscle physiology. It enables real-time monitoring of calcium transients during muscle contraction and relaxation.
- Optical Techniques : The dye has been employed in optical techniques to monitor Ca²⁺ release from skinned muscle fibers. For example, studies have demonstrated its effectiveness in measuring Ca²⁺ release stimulated by caffeine in frog skeletal muscle fibers .
- Comparative Studies : Research comparing ApIII with other metallochromic dyes, such as Arsenazo III, highlights its faster kinetics and sensitivity to changes in calcium ion concentrations . This distinction makes ApIII particularly valuable for experiments requiring rapid responses to calcium fluctuations.
Case Studies
- Calcium Dynamics in Frog Skeletal Muscle :
- Calibration Studies :
- Impact on Muscle Contraction :
Data Tables
Property | This compound |
---|---|
Chemical Formula | C₁₁H₉N₄Na₂O₃S |
Solubility | High |
Primary Use | Calcium indicator |
Kinetics | Rapid |
Applications | Muscle physiology studies |
Properties
CAS No. |
1092119-83-9 |
---|---|
Molecular Formula |
C32H26N8Na2O10S2 |
Molecular Weight |
792.7 g/mol |
IUPAC Name |
disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
JJNMVMQGDVWCSQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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